molecular formula C10H8FNO2 B13987508 Methyl 3-(cyanomethyl)-2-fluorobenzoate

Methyl 3-(cyanomethyl)-2-fluorobenzoate

Cat. No.: B13987508
M. Wt: 193.17 g/mol
InChI Key: KIHQYCIXCNAJQI-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-2-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position, a cyanomethyl group at the 3-position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyanomethyl)-2-fluorobenzoate typically involves the reaction of 3-(cyanomethyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution: Formation of 3-(cyanomethyl)-2-aminobenzoate or 3-(cyanomethyl)-2-thiobenzoate.

    Reduction: Formation of 3-(aminomethyl)-2-fluorobenzoate.

    Hydrolysis: Formation of 3-(cyanomethyl)-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The cyanomethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyanomethyl)benzoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    Methyl 2-fluorobenzoate:

    3-(Cyanomethyl)-2-fluorobenzoic acid: The carboxylic acid analog, which can undergo different reactions compared to the ester.

Uniqueness

Methyl 3-(cyanomethyl)-2-fluorobenzoate is unique due to the combination of the fluorine atom and the cyanomethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3

InChI Key

KIHQYCIXCNAJQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CC#N

Origin of Product

United States

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